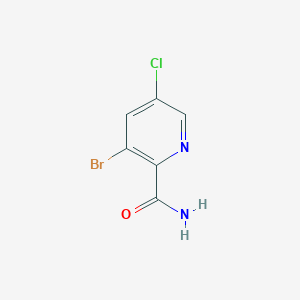

3-Bromo-5-chloropicolinamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-1-3(8)2-10-5(4)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWBEHDKVHAAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Mechanistic Investigations of 3 Bromo 5 Chloropicolinamide

Nucleophilic Substitution Reactions at Halogenated Positions

The pyridine (B92270) ring in 3-bromo-5-chloropicolinamide is electron-deficient, which, in principle, facilitates nucleophilic aromatic substitution (SNAr). The reactivity of the halogen substituents is influenced by their position relative to the electron-withdrawing picolinamide (B142947) group and the ring nitrogen.

Aromatic Nucleophilic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. wikipedia.orglibretexts.org This mechanism typically involves a two-step addition-elimination process. govtpgcdatia.ac.inlibretexts.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inlibretexts.org The aromaticity of the ring is temporarily disrupted during this stage. libretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. iscnagpur.ac.in

The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, particularly at positions ortho and para to the leaving group. wikipedia.orglibretexts.org These groups help to stabilize the negatively charged Meisenheimer complex. iscnagpur.ac.in In the context of this compound, the picolinamide group and the ring nitrogen act as electron-withdrawing entities, activating the ring towards nucleophilic attack. The relative reactivity of the bromine and chlorine atoms in SNAr reactions depends on a balance of factors, including the electronegativity of the halogen and its ability to stabilize the intermediate through inductive effects. Generally, more electronegative halogens can increase the reactivity of an aryl halide by stabilizing the intermediate carbanion. iscnagpur.ac.in

It is important to note that other mechanisms for nucleophilic aromatic substitution exist, such as the benzyne (B1209423) mechanism, which involves an elimination-addition sequence. govtpgcdatia.ac.in However, the SNAr pathway is most common for activated aryl halides. govtpgcdatia.ac.in

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-C, C-S Bond Formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have found widespread application in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.net These reactions offer a versatile method for modifying the structure of this compound by selectively replacing the halogen atoms with various functional groups.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca Initially, a low-valent palladium(0) species undergoes oxidative addition into the carbon-halogen bond of the aryl halide. This is followed by transmetalation, where a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling or an amine in Buchwald-Hartwig amination) transfers its organic group to the palladium center. The final step is reductive elimination, which forms the new C-C or C-N bond and regenerates the palladium(0) catalyst. uwindsor.ca

For substrates like 3-bromo-2-aminopyridines, which share structural similarities with this compound, palladium-catalyzed C-N cross-coupling reactions have been successfully employed to synthesize N3-substituted 2,3-diaminopyridines. nih.gov The choice of palladium precatalyst and ligands, such as RuPhos and BrettPhos, is crucial for achieving good yields and overcoming challenges like catalyst inhibition by the substrate's coordinating groups. nih.gov For instance, in the coupling of 3-bromo-2-aminopyridine with primary amines, BrettPhos-precatalyst has shown superior performance. nih.gov

The Sonogashira coupling, which forms C-C bonds between aryl halides and terminal alkynes, is another important palladium-catalyzed reaction. researchgate.netrsc.org This reaction has been used to functionalize various halogenated aromatic scaffolds. rsc.orgnih.gov The regioselectivity of these reactions on polyhalogenated substrates can often be controlled by the relative reactivity of the different halogen atoms. rsc.org

| Reaction Type | Catalyst/Ligand System | Coupling Partner | Bond Formed |

| Buchwald-Hartwig Amination | Pd(0) / RuPhos or BrettPhos | Primary/Secondary Amines | C-N |

| Suzuki-Miyaura Coupling | Pd(0) / Phosphine Ligands | Organoboron Reagents | C-C |

| Sonogashira Coupling | Pd(0) / Copper(I) cocatalyst | Terminal Alkynes | C-C (sp2-sp) |

Directed C-H Functionalization Utilizing the Picolinamide Directing Group

The picolinamide moiety is a highly effective bidentate directing group for transition metal-catalyzed C-H functionalization reactions. chim.itacs.org It coordinates to the metal center through both the pyridine and amide nitrogen atoms, facilitating the selective activation of a proximal C-H bond. chim.it This strategy allows for the introduction of various functional groups at positions that would be difficult to access through traditional synthetic methods. researchgate.net

Palladium-Catalyzed Site-Selective C-H Activation

Palladium catalysis has been extensively used in conjunction with the picolinamide directing group to achieve site-selective C-H functionalization. acs.orgrsc.org These reactions typically proceed through a palladacycle intermediate formed by the coordination of the picolinamide to the palladium(II) center, followed by C-H bond cleavage. nih.gov The resulting palladacycle can then react with a variety of coupling partners.

One notable application is the acetoxylation of benzylic C-H bonds, where picolinamides serve as excellent directing groups for the palladium-catalyzed introduction of an acetoxy group. rsc.org Mechanistic studies have indicated that the C-H insertion step is often rate-limiting. rsc.org Similarly, the alkylation of unactivated γ-C(sp³)–H bonds of aliphatic amines protected as picolinamides has been achieved using palladium catalysis with alkyl iodides as the coupling partners. acs.org

The arylation of C(sp³)-H bonds is another important transformation enabled by this strategy. researchgate.net The picolinamide directing group has been instrumental in the palladium-catalyzed arylation of various substrates, including amino acids. researchgate.net The choice of ligands and reaction conditions is critical for achieving high yields and selectivity in these transformations. nih.gov For instance, the use of mono-N-protected amino acids as ligands has proven effective in certain palladium-catalyzed C-H functionalization reactions. acs.org Furthermore, palladium-catalyzed C-H iodination of unactivated alkenes has been reported using a picolinamide directing group, leading to iodinated products as single stereoisomers. acs.org

| Transformation | Catalyst | Reagent | Functionalized Position |

| Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | Benzylic C-H |

| Alkylation | Pd(OAc)₂ | Alkyl Iodides | γ-C(sp³)-H |

| Arylation | Pd(OAc)₂ | Aryl Halides | C(sp³)-H |

| Iodination | Pd(OAc)₂ | I₂ | Alkenyl C-H |

Cobalt-Catalyzed C-H Functionalization Pathways

In recent years, cobalt catalysts have emerged as a more sustainable and cost-effective alternative to precious metals like palladium for C-H functionalization reactions. chim.it The picolinamide directing group has been successfully employed in cobalt-catalyzed transformations. chim.itresearchgate.net

The first example of cobalt-catalyzed, picolinamide-directed C-H activation was reported in 2014. chim.it Since then, a variety of cobalt-catalyzed reactions have been developed, including the synthesis of isoquinolines from benzylamines and alkynes. chim.itresearchgate.net In these reactions, a Co(II) salt is often used as the catalyst, which is oxidized in situ to a Co(III) species that facilitates the C-H activation step. chim.it The reaction proceeds through a cobaltacycle intermediate, followed by alkyne insertion and reductive elimination. chim.it

Cobalt catalysis has also been utilized for the C(sp²)-H carbonylation of amino acid derivatives using picolinamide as a traceless directing group and carbon monoxide as the carbonyl source. acs.orgmdpi.com This method allows for the late-stage functionalization of peptides. acs.org Furthermore, cobalt-catalyzed C(sp²)-H alkenylation with alkynes has been demonstrated with picolinamide-containing substrates. scispace.com

| Reaction | Catalyst System | Reactants | Product |

| Isoquinoline (B145761) Synthesis | Co(OAc)₂ / KPF₆ | Benzylamines, Alkynes | Isoquinolines |

| C-H Carbonylation | Co(dpm)₂ | Amino Acid Derivatives, CO | Carbonylated Products |

| C-H Alkenylation | Co(OAc)₂ / Mn(OAc)₂ | Naphthylamine Derivatives, Alkynes | Alkenylated Products |

Ligand Design Influencing Ortho/Meta/Para Selectivity

The regioselectivity of C-H functionalization reactions is a significant challenge. While directing groups like picolinamide typically favor ortho-functionalization due to the formation of a stable five- or six-membered metallacycle, achieving functionalization at more remote meta or para positions requires innovative strategies. researchgate.netdmaiti.com

Ligand design plays a crucial role in controlling the regioselectivity of these reactions. researchgate.net In palladium-catalyzed reactions, the use of specifically designed ligands can override the inherent ortho-directing ability of a functional group. For instance, by employing different pyridone ligands, it is possible to tune the selectivity between γ and δ C(sp³)-H bonds in aliphatic amines. researchgate.net Electron-deficient pyridone ligands have been shown to favor γ-functionalization, while electron-rich pyridone ligands promote δ-functionalization. researchgate.net

For arenes, non-covalent interactions guided by rationally designed ligands can direct functionalization to distal positions. dmaiti.com This approach involves the formation of a host-guest complex between the substrate and a ligand, which orients the catalyst to a specific remote C-H bond. dmaiti.com This strategy has been successfully applied to the meta-C-H functionalization of arenes using template-based approaches. dmaiti.com The development of new ligands continues to be a major focus in the field of C-H activation, with the goal of achieving precise control over the site of functionalization. acs.org

Transformations Involving the Carboxamide Moiety

The carboxamide group is a key functional handle on the this compound molecule, susceptible to a variety of chemical conversions.

Hydrolysis and Amide Exchange Reactions

Amide Exchange (Transamidation): While specific studies on the transamidation of this compound are not extensively documented, this transformation is a fundamental reaction of amides. It involves the substitution of the amide's amino group with a different amine. The reaction can be catalyzed by acids, bases, or organometallic complexes. The general mechanism involves the nucleophilic attack of an incoming amine on the carbonyl carbon of the picolinamide. This process can be facilitated by metal complexes where the picolinamide acts as a bidentate ligand, activating the amide bond towards nucleophilic attack. nih.gov The synthesis of various metal complexes with picolinamide derivatives demonstrates the coordinating ability of the amide and ring nitrogen, which is a prerequisite for such catalyzed reactions. nih.govuea.ac.uk

Reduction and Oxidation Pathways of the Amide Group

Reduction: The carboxamide moiety of this compound can be reduced to the corresponding aminomethylpyridine, (3-bromo-5-chloropyridin-2-yl)methanamine. A notable method for the reductive cleavage of picolinic amides employs zinc dust in aqueous hydrochloric acid at room temperature. cam.ac.ukresearchgate.net This procedure is valued for its mild conditions and tolerance of various functional groups. researchgate.net The proposed mechanism suggests that the reaction is initiated by the protonation of the pyridine nitrogen, which facilitates a zinc-mediated reduction of the aromatic ring. Subsequent protonation and further reduction lead to a hemiaminal intermediate, which then dissociates under the acidic conditions to release the product amine. cam.ac.uk Alternative, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be employed to achieve this transformation. smolecule.com

Table 1: General Conditions for Reduction of Picolinamides

| Reagent System | Product | Notes | Source(s) |

| Zn / aq. HCl | Primary Amine | Mild conditions, good functional group tolerance. | cam.ac.ukresearchgate.net |

| LiAlH₄ or NaBH₄ | Primary Amine | Standard, powerful reducing agents. | smolecule.com |

Oxidation: The direct chemical oxidation of the primary amide group is not a common transformation. However, the biochemical oxidation of picolinamide has been studied, revealing a pathway initiated by enzymatic hydrolysis. In a process observed in Gram-negative bacteria, picolinamide is first converted to picolinic acid. nih.govnih.gov This intermediate is then hydroxylated at the 6-position to form 6-hydroxypicolinate. nih.govnih.govapexbt.comchemicalbook.com Further enzymatic steps cleave the pyridine ring, demonstrating a complete oxidative degradation of the molecule. nih.govnih.gov While this is a biological pathway, it represents a known oxidative fate of the picolinamide scaffold, beginning with the transformation of the amide group.

Cycloaddition and Heterocycle Annulation Reactions

The pyridine nitrogen and the adjacent carboxamide group in this compound can work in concert to facilitate the construction of fused heterocyclic systems.

Formation of Pyridinium (B92312) Salts from Picolinamides

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can react with electrophiles, such as alkyl halides or sultones, to form quaternary pyridinium salts. This is a standard quaternization reaction. For example, the reaction of picolinamides with 1,3-propanesultone in methanol (B129727) results in the formation of N-alkylated pyridinium salts. mdpi.comnih.govresearchgate.net In the case of this compound, reaction with an electrophile like methyl iodide would yield 3-bromo-5-chloro-2-(aminocarbonyl)-1-methylpyridin-1-ium iodide. The electron-withdrawing halogen substituents on the pyridine ring decrease the nucleophilicity of the ring nitrogen, likely requiring more forcing conditions for the quaternization reaction compared to unsubstituted picolinamide.

Synthesis of Imidazolidin-4-one (B167674) Derivatives

A novel synthetic route starting from picolinamides allows for the formation of fused imidazolidin-4-one structures. This transformation occurs in a two-step sequence. First, as described above, the picolinamide is converted into a pyridinium salt. mdpi.comnih.gov In a subsequent step, the intermediate pyridinium salt is treated with a ketone, such as acetone, in the presence of an alcohol. mdpi.comnih.govresearchgate.net This leads to an unexpected series of transformations that result in a heterocyclic salt containing a new imidazolidin-4-one ring fused to the original pyridine system, specifically an imidazo[1,5-a]pyridin-4-ium salt. mdpi.comnih.gov This reaction provides a direct, albeit complex, pathway from picolinamides to unique imidazolidin-4-one derivatives.

Table 2: Synthesis of Imidazo[1,5-a]pyridin-4-ium Salts from Picolinamide-derived Pyridinium Salts

| Ketone Reactant | Resulting Fused Ring Substituents | General Yield | Source(s) |

| Acetone | 3,3-dimethyl | Good | mdpi.comnih.gov |

| Cyclopentanone | 3,3-spiro-cyclopentyl | Moderate | mdpi.com |

| Cyclohexanone | 3,3-spiro-cyclohexyl | Moderate | mdpi.com |

Aminoalkynylation and Related Cyclizations

The picolinamide moiety is highly effective as a directing group and an internal nucleophile in transition-metal-catalyzed cyclization reactions.

Aminoalkynylation: In a palladium-catalyzed reaction, alkenyl picolinamides can undergo intramolecular aminoalkynylation. This reaction couples the alkene with an iodoalkyne, where the picolinamide nitrogen acts as the nucleophile, leading to the syn-selective formation of highly substituted pyrrolidines. researchgate.netnih.gov The picolinamide group is essential for this reactivity, enabling the construction of complex heterocyclic scaffolds from simple precursors. nih.gov

Related Cyclizations: The directing capacity of the picolinamide group has been harnessed in other annulation reactions. For instance, cobalt-catalyzed C-H activation of benzylamine-derived picolinamides, followed by coupling with alkynes, leads to the synthesis of isoquinoline derivatives. chim.it Similarly, palladium-catalyzed intramolecular C-H/N-H coupling of appropriately substituted picolinamides can afford indolines, isoindolines, and other nitrogen-containing heterocycles. nih.gov These reactions showcase the utility of the picolinamide functional group in directing C-H activation and subsequent cyclization to build complex molecular architectures.

Advanced Analytical Characterization in 3 Bromo 5 Chloropicolinamide Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 3-Bromo-5-chloropicolinamide, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides unambiguous evidence of the compound's carbon-hydrogen framework and the relative positions of its substituents.

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For this compound, two distinct signals are expected in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. Based on data from closely related 3-bromo-5-chloro-pyridine derivatives, these signals typically appear as doublets due to coupling with each other. google.com The exact chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the amide group. The two protons of the primary amide (-CONH₂) would typically appear as two broad singlets at a more downfield chemical shift, with their position being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, six distinct signals are expected: five for the pyridine ring carbons and one for the carbonyl carbon of the amide group. The chemical shifts are highly informative; the carbonyl carbon is typically found in the 165-175 ppm range, while the ring carbons' positions are dictated by the attached substituents. google.com The carbons bonded to bromine (C-3) and chlorine (C-5) are significantly influenced by the halogen's electronegativity and are key to confirming the substitution pattern.

¹⁵N NMR: While less common, ¹⁵N NMR can be used to directly probe the nitrogen atoms in the pyridine ring and the amide group, providing further structural confirmation. The chemical shifts of these nitrogens are sensitive to the electronic environment, helping to distinguish between isomers. acs.org

2D-NMR: Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle. libretexts.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, a cross-peak between the two aromatic proton signals would confirm their adjacency on the pyridine ring. libretexts.org

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the ¹H signals of the ring protons to their corresponding ¹³C signals. ipb.pt

| Technique | Nucleus/Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (in 2D NMR) |

|---|---|---|---|---|

| ¹H NMR | H-4 | ~8.0 - 8.2 | d | COSY with H-6; HMBC to C-2, C-5, C-6, C=O |

| H-6 | ~8.4 - 8.6 | d | COSY with H-4; HMBC to C-2, C-4, C-5, C=O | |

| -NH₂ | ~7.5 - 8.0 (broad) | s | HMBC to C=O | |

| ¹³C NMR | C-2 | ~148 - 152 | HMBC from H-4, H-6 | |

| C-3 | ~120 - 124 | HMBC from H-4 | ||

| C-4 | ~138 - 142 | HSQC with H-4; HMBC from H-6 | ||

| C-5 | ~128 - 132 | HMBC from H-4, H-6 | ||

| C-6 | ~145 - 149 | HSQC with H-6; HMBC from H-4 | ||

| C=O | ~168 - 172 | HMBC from -NH₂, H-6 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are rapid and powerful methods for identifying the functional groups present in this compound. ksu.edu.saedinst.com These techniques measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific structural motifs.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule. up.ac.za Key characteristic absorption bands for this compound include:

N-H Stretching: Two distinct bands are typically observed in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.

C=O Stretching (Amide I band): A very strong and sharp absorption band is expected between 1650-1690 cm⁻¹, which is characteristic of the carbonyl group in the picolinamide (B142947) moiety. researchgate.net

N-H Bending (Amide II band): This band appears around 1600-1640 cm⁻¹ and involves N-H bending coupled with C-N stretching.

C=C and C=N Ring Stretching: The pyridine ring gives rise to a series of characteristic bands in the 1400-1600 cm⁻¹ fingerprint region. google.com

C-Cl and C-Br Stretching: Vibrations for these bonds appear at lower frequencies, typically in the 500-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the light scattered by the molecule. While IR is sensitive to polar bonds, Raman is particularly effective for non-polar, symmetric bonds and the aromatic ring system. up.ac.za The symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum. The C-Cl and C-Br stretches also give rise to strong Raman signals.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| -NH₂ (Amide) | N-H Stretch | 3200 - 3400 | Medium |

| N-H Bend | 1600 - 1640 | Medium-Strong | |

| C=O (Amide) | C=O Stretch | 1650 - 1690 | Strong |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| C=C / C=N Stretch | 1400 - 1600 | Medium-Strong (multiple bands) | |

| C-Cl | C-Cl Stretch | 600 - 800 | Strong |

| C-Br | C-Br Stretch | 500 - 650 | Strong |

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight, confirm the elemental formula, and investigate the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the unambiguous determination of the elemental formula of this compound (C₆H₄BrClN₂O). A key feature in the mass spectrum is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). msu.edu This results in a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4, with specific relative intensities that serve as a definitive signature for the presence of one bromine and one chlorine atom.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented by collision with an inert gas. nih.gov The resulting fragment ions are then analyzed to provide structural information. Common fragmentation pathways for this compound would include the loss of the amide group (-NH₂) or the entire carboxamide group (-CONH₂), as well as cleavage of the halogen atoms. libretexts.org Analyzing these fragmentation patterns helps to confirm the connectivity of the molecule.

| Analysis | Expected Result | Information Gained |

|---|---|---|

| HRMS (ESI+) | Calculated m/z for [C₆H₅BrClN₂O]⁺: ~234.9430 | Confirms elemental composition and molecular formula. |

| Isotopic Pattern | Characteristic cluster at M, M+2, M+4 | Confirms the presence of one Br and one Cl atom. |

| MS/MS Fragmentation | Loss of NH₂ (m/z ~17) | Confirms primary amide group. |

| Loss of CONH₂ (m/z ~44) | Confirms carboxamide group. | |

| Loss of Br (m/z ~79/81) or Cl (m/z ~35/37) | Confirms halogen substituents. |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are vital for separating this compound from starting materials, by-products, and other impurities, enabling both its purification and the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the purity of this compound and for its quantitative analysis. wu.ac.th Reversed-phase HPLC is the most common mode used for this type of compound.

A typical method involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with a small amount of acid like acetic or formic acid). japsonline.comscholarsresearchlibrary.com The components are separated based on their polarity, with the more polar compounds eluting first. A UV detector is commonly used for detection, as the pyridine ring exhibits strong absorbance in the UV region (typically around 254-280 nm). By running a calibrated standard, the exact amount of the compound can be determined, and its purity can be calculated by measuring the area percentage of its peak relative to all other peaks in the chromatogram. Purity levels greater than 95% are commonly confirmed using this method.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Acetic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Expected Retention Time | Dependent on exact conditions, typically 5-15 min |

| Outcome | Purity assessment (e.g., >95%) and quantification. |

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net For this compound, which has a relatively high boiling point, GC is not typically used for direct analysis of the final product. However, it is an invaluable tool for characterizing volatile impurities that may be present from the synthesis or as degradation products. bibliotekanauki.pl

GC, often coupled with a Mass Spectrometer (GC-MS), is ideal for detecting:

Residual Solvents: Organic solvents used during the synthesis and purification (e.g., toluene, THF, acetone) can be quantified using headspace GC. researchgate.net

Volatile Starting Materials: Unreacted volatile precursors, such as 3-bromo-5-chloropyridine, can be monitored. nbuv.gov.ua

Volatile By-products: Small, volatile molecules formed during the reaction can be identified.

The method typically involves injecting the sample (or the headspace vapor above the sample) into a capillary column where separation occurs based on boiling point and polarity. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer for definitive identification. japsonline.com

| Parameter | Typical Condition |

|---|---|

| Technique | Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) |

| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Ramped oven temperature (e.g., 40°C to 250°C) |

| Detection | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Application | Quantification of residual solvents and volatile precursors. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Hypothetical Research Findings:

Should a crystallographic study of this compound be performed, the resulting data would be presented in a format similar to the table below. This table would include key parameters that describe the crystal lattice and the refinement of the structural model.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₆H₄BrClN₂O |

| Formula weight | 235.47 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated density (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| R-factor (%) | Value |

| Goodness-of-fit (S) | Value |

Note: The values in this table are placeholders and would need to be determined through experimental X-ray diffraction analysis.

The determination of the absolute stereochemistry would be particularly relevant if chiral centers were present in the molecule. For the achiral this compound, the focus would be on confirming the planar structure of the pyridine ring and the conformation of the amide group relative to the ring. The analysis would also reveal intermolecular interactions, such as hydrogen bonding or halogen bonding, which dictate the crystal packing.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis, often referred to as combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample. This method provides a crucial verification of the empirical formula of a synthesized compound.

In this technique, a small, precisely weighed sample of this compound would be combusted at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The percentages of bromine and chlorine would typically be determined by other methods, such as ion chromatography or titration after combustion.

Hypothetical Research Findings:

The results of the elemental analysis are compared against the theoretical values calculated from the compound's molecular formula (C₆H₄BrClN₂O). A close agreement between the experimental and calculated values provides strong evidence for the purity and correct elemental composition of the sample.

Table 2: Hypothetical Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 30.60 | Value |

| Hydrogen (H) | 1.71 | Value |

| Nitrogen (N) | 11.90 | Value |

| Bromine (Br) | 33.93 | Value |

| Chlorine (Cl) | 15.05 | Value |

| Oxygen (O) | 6.80 | Value |

Note: The "Found" values are placeholders and would be the result of experimental measurement. A difference of ±0.4% between the theoretical and found values is generally considered acceptable.

Theoretical and Computational Chemistry Studies of 3 Bromo 5 Chloropicolinamide

Quantum-Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, we can determine the electronic distribution and energy of molecular orbitals, which in turn dictate the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 3-Bromo-5-chloropicolinamide, DFT calculations can provide a detailed picture of its electronic landscape.

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For halogenated pyridines, the positions of the halogen substituents significantly influence the energies and distributions of these frontier orbitals. The presence of electron-withdrawing bromine and chlorine atoms on the pyridine (B92270) ring is expected to lower the energy of both the HOMO and LUMO of this compound compared to unsubstituted picolinamide (B142947). This is due to the inductive effect of the halogens. The precise energy levels and the spatial distribution of these orbitals can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Electrostatic Potentials: The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the amide group are expected to be regions of high negative electrostatic potential, making them likely sites for protonation and coordination to metal ions. Conversely, the hydrogen atoms of the amide group and, to a lesser extent, the regions around the halogen atoms (due to the phenomenon of the "sigma-hole") could exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. The presence of bromine and chlorine atoms can create localized regions of positive potential on the outer side of the halogen atoms along the C-X bond axis (the σ-hole), which can lead to halogen bonding interactions.

A hypothetical representation of calculated electronic properties for this compound using DFT is presented in Table 1.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data beyond fundamental physical constants. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structures and energies, though at a greater computational expense than DFT.

For this compound, high-accuracy ab initio calculations could be employed to benchmark the results obtained from DFT. This is particularly important for properties that are sensitive to electron correlation effects, which are treated more rigorously in methods like MP2 and CCSD(T). For instance, accurate determination of the molecular geometry, vibrational frequencies, and thermochemical properties can be achieved. While computationally intensive for routine calculations, these methods are invaluable for obtaining reference data for smaller, representative fragments of the molecule or for calibrating more computationally efficient methods.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and intermediates that are often difficult to observe experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products. This path includes transition states, which are the highest energy points along the reaction coordinate, and any intermediates that may be formed. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a key reaction of interest is nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms. Computational analysis can be used to determine whether the substitution is more likely to occur at the bromine- or chlorine-substituted position. By calculating the activation energies for both pathways, a prediction can be made about the regioselectivity of the reaction. The reaction coordinate would be the breaking of the carbon-halogen bond and the formation of the new carbon-nucleophile bond.

A hypothetical energy profile for a nucleophilic substitution reaction on this compound is shown in Table 2.

| Reaction Step | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Nucleophile |

| Transition State 1 | +25 | Nucleophilic attack at C-3 (C-Br bond) |

| Intermediate 1 | +5 | Meisenheimer-like complex |

| Transition State 2 | +28 | Nucleophilic attack at C-5 (C-Cl bond) |

| Intermediate 2 | +8 | Meisenheimer-like complex |

| Products (Br substitution) | -10 | 5-chloro-3-(nucleophile)picolinamide + Br- |

| Products (Cl substitution) | -12 | 3-bromo-5-(nucleophile)picolinamide + Cl- |

These are hypothetical values for illustrative purposes and would need to be calculated.

The nature of the substituents on the pyridine ring and the presence of a catalyst can have a profound impact on the reaction mechanism and outcome. For this compound, the electron-withdrawing nature of the picolinamide group, in addition to the halogens, activates the ring towards nucleophilic attack.

Computational studies can systematically investigate the effect of changing the substituents on the pyridine ring or the amide group. For example, replacing the amide with an ester or a nitrile group would alter the electronic properties of the ring and, consequently, the activation energies for nucleophilic substitution.

Furthermore, the role of catalysts, such as transition metals in cross-coupling reactions, can be modeled. Computational chemistry can help to elucidate the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. For instance, in a Suzuki coupling reaction to replace the bromine or chlorine atom with an aryl group, DFT calculations can model the intermediates and transition states involving the palladium catalyst, the picolinamide substrate, and the boronic acid coupling partner.

In Silico Design and Optimization of Picolinamide Derivatives

Computational methods are increasingly used in the rational design of new molecules with desired properties. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool in this regard. QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity or other properties using statistical methods. For picolinamide derivatives, a QSAR model could be developed to predict their herbicidal, fungicidal, or insecticidal activity based on calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Once a reliable QSAR model is established, it can be used to virtually screen a library of hypothetical picolinamide derivatives. This allows for the identification of candidate molecules with potentially enhanced activity before they are synthesized. The design of new derivatives of this compound could involve, for example, the introduction of different substituents at the amide nitrogen or the replacement of the halogens with other functional groups.

The general workflow for in silico design and optimization is as follows:

Dataset compilation: A set of picolinamide derivatives with known activities is collected.

Descriptor calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset.

Model building: A QSAR model is built using statistical methods to correlate the descriptors with the activity.

Model validation: The predictive power of the model is rigorously tested.

Virtual screening: The validated model is used to predict the activity of new, unsynthesized derivatives.

Prioritization for synthesis: The most promising candidates are selected for synthesis and experimental testing.

Through these computational approaches, a deeper understanding of the chemical and physical properties of this compound can be achieved, and the design of new, improved picolinamide derivatives can be accelerated.

Ligand Design Strategies for Catalyst Development

While specific studies on the use of this compound in catalyst development are not extensively documented, the picolinamide scaffold is a known structural motif in coordination chemistry and catalysis. Computational chemistry offers a rational approach to designing ligands for specific catalytic applications.

Ligand Scaffolding and Electronic Tuning: The electronic properties of the picolinamide ligand can be finely tuned through the substitution pattern on the pyridine ring. In the case of this compound, the presence of two electron-withdrawing halogen atoms (bromine and chlorine) significantly influences the electron density of the pyridine ring and the coordinating nitrogen and oxygen atoms of the amide group. Density Functional Theory (DFT) calculations can be employed to quantify these electronic effects.

Key Computational Approaches:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution around the molecule, identifying electron-rich and electron-poor regions. For this compound, MEP maps would likely show a region of negative potential around the amide oxygen and pyridine nitrogen, indicating their propensity to coordinate with a metal center. The halogen substituents would create regions of positive potential (σ-holes), which could participate in secondary interactions.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the ligand's ability to donate or accept electrons. The electron-withdrawing nature of the halogens would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted picolinamide, affecting the ligand-metal bond strength and the redox properties of the resulting catalyst.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can be used to quantify the charge on the coordinating atoms and understand how the halogen substituents modulate this charge, thereby influencing the ligand's coordination ability.

By systematically modifying the substituents on the picolinamide ring in silico and calculating the resulting electronic and steric properties, it is possible to design ligands with tailored characteristics for specific catalytic cycles, such as influencing the reactivity and selectivity of a metal catalyst.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modification

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. While no specific QSAR studies on this compound have been reported, the methodology can be hypothetically applied to a series of substituted picolinamides to guide the modification of the scaffold for a desired activity.

Descriptor Calculation: The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of analogs of this compound, these descriptors would fall into several categories:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies, and electrostatic potential values.

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the hydrophobicity of the molecule.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Model Development and Validation: Once the descriptors are calculated for a training set of molecules with known activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. The predictive power of the model is then assessed using a separate test set of molecules.

A hypothetical QSAR study on a series of halogenated picolinamides could reveal, for instance, that the biological activity is positively correlated with the electron-withdrawing strength of the substituents on the pyridine ring and negatively correlated with the molecular volume. Such a model would suggest that further modifications to the this compound scaffold should focus on introducing smaller, highly electronegative groups to enhance the desired activity.

Molecular Modeling of Interactions with Biological Targets (e.g., Sec14p, kinases)

Molecular modeling, particularly molecular docking and molecular dynamics simulations, is a powerful tool to investigate the interactions of small molecules with biological macromolecules such as proteins. This approach can be used to predict the binding mode of this compound to a specific protein target and to rationalize its potential biological activity.

Interaction with Sec14p: The Sec14p protein is a lipid-binding protein that plays a crucial role in membrane trafficking. While there are no specific studies on the interaction of this compound with Sec14p, molecular docking could be used to explore its potential as a binder. The picolinamide moiety could form hydrogen bonds with key amino acid residues in the binding pocket of Sec14p, while the bromo and chloro substituents could engage in halogen bonding or hydrophobic interactions.

Interaction with Kinases: Kinases are a major class of drug targets, and many kinase inhibitors feature a substituted pyridine scaffold. Molecular docking studies could be performed to assess the potential of this compound to bind to the ATP-binding site of various kinases. The amide group could act as a hydrogen bond donor and acceptor, mimicking the interactions of the adenine part of ATP. The halogen atoms could form specific interactions with the protein, contributing to the binding affinity and selectivity.

Molecular Dynamics Simulations: Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic picture of the interactions and can help to refine the binding mode and estimate the binding free energy.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides highly accurate methods for the prediction of various spectroscopic data, which can be invaluable for the characterization of a new compound like this compound.

NMR Spectroscopy: Density Functional Theory (DFT) is widely used to predict the 1H and 13C NMR chemical shifts of organic molecules. nih.govresearchgate.net The accuracy of these predictions has been shown to be high, often with a mean absolute error of less than 0.2 ppm for 1H and 2 ppm for 13C. nih.gov For this compound, theoretical calculations would predict the chemical shifts of the two aromatic protons and the six carbon atoms. The electron-withdrawing effects of the halogen atoms and the amide group would lead to a downfield shift of the pyridine ring protons and carbons compared to unsubstituted pyridine.

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of this compound can be simulated using DFT calculations. cardiff.ac.ukarxiv.org These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. The predicted spectra can be used to assign the experimentally observed vibrational bands to specific molecular motions. Key expected vibrational modes would include the N-H and C=O stretching of the amide group, and the C-C and C-N stretching modes of the pyridine ring. The C-Br and C-Cl stretching vibrations would appear at lower frequencies.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions within the aromatic system. The presence of the halogen atoms and the amide group will influence the position and intensity of these absorption bands.

Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Data (Illustrative) | Interpretation |

| 1H NMR | δ 8.5-9.0 ppm (1H, d), δ 8.0-8.5 ppm (1H, d) | Aromatic protons on the pyridine ring, deshielded by electronegative substituents. |

| 13C NMR | δ 165-170 ppm (C=O), δ 120-155 ppm (5 Ar-C) | Carbonyl carbon and aromatic carbons of the pyridine ring. |

| IR Spectroscopy | ~3400, 3200 cm⁻¹ (N-H str), ~1680 cm⁻¹ (C=O str), ~1600-1400 cm⁻¹ (Ar C=C/C=N str), ~700-800 cm⁻¹ (C-Cl str), ~600-700 cm⁻¹ (C-Br str) | Characteristic stretching vibrations of the functional groups. |

| UV-Vis Spectroscopy | λmax ~220 nm, ~270 nm | π → π* and n → π* electronic transitions of the substituted pyridine ring. |

Research Applications and Future Directions for 3 Bromo 5 Chloropicolinamide

A Key Intermediate in Agrochemical Innovation

The structural backbone of 3-Bromo-5-chloropicolinamide is a key component in the synthesis of modern crop protection agents. Its specific arrangement of bromine and chlorine atoms on the pyridine (B92270) ring allows for targeted chemical modifications, leading to the development of potent and selective agrochemicals.

Forging New Frontiers in Fungicides and Insecticides

While direct fungicidal activity of this compound is a subject of ongoing research, its derivatives have shown promise. For instance, nicotinamide (B372718) derivatives, a class of compounds to which this compound belongs, have been investigated for their fungicidal properties. One study highlighted a N-(thiophen-2-yl) nicotinamide derivative that exhibited significant control efficacy against cucumber downy mildew, suggesting that the nicotinamide scaffold is a valuable lead for developing new fungicides. mdpi.com

In the realm of insecticides, precursors of this compound are crucial for the synthesis of the blockbuster insecticide, chlorantraniliprole. The key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is directly synthesized from precursors of this compound. This underscores the importance of the substituted pyridine structure in creating insecticides with novel modes of action.

Optimizing the Synthesis of Agrochemical Intermediates

The efficient synthesis of this compound and its subsequent conversion into agrochemical products are critical for industrial-scale production. Research has focused on optimizing reaction conditions to improve yield and purity while minimizing waste. For example, methods for preparing key intermediates of chlorantraniliprole, which are derived from this compound precursors, have been the subject of numerous patents. These patents often describe novel processes that are more environmentally friendly and cost-effective.

Interactive Table: Synthesis of Key Agrochemical Intermediates from this compound Precursors

| Intermediate | Precursor of | Synthesis Method Highlights | Reference |

| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Chlorantraniliprole | One-pot synthesis, use of novel variants of anthranilic acid. | WO/2021/033172 |

| 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazine-4-one | Chlorantraniliprole | Simple and easy to operate, direct use of intermediate without further treatment. | CN111423431A |

A Building Block for Advanced Materials and Specialty Chemicals

The reactivity of the bromine and chlorine substituents, along with the coordinating ability of the picolinamide (B142947) group, makes this compound an attractive candidate for the synthesis of functional polymers and specialty chemicals. Picolinamide-based structures have been incorporated into various materials, including coordination polymers and metal-organic frameworks (MOFs). bldpharm.com These materials can exhibit interesting properties such as porosity, catalytic activity, and specific binding capabilities.

The development of functional polymers from derivatives of this compound could lead to materials with applications in areas such as gas separation, sensing, and controlled release. The ability to precisely tailor the chemical structure of the monomer unit allows for the creation of polymers with specific and predictable properties.

Designing Sophisticated Ligands for Catalysis

The picolinamide moiety is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The introduction of bromo and chloro substituents onto the pyridine ring, as in this compound, can significantly influence the electronic properties and steric environment of the resulting metal complexes, thereby tuning their catalytic activity.

The Role of Picolinamide Derivatives in Metal-Catalyzed Organic Reactions

Picolinamide derivatives have been successfully employed as directing groups in a variety of metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation and modification of otherwise unreactive C-H bonds, providing a powerful tool for the synthesis of complex organic molecules. For instance, picolinamide-directed C-H functionalization has been used for the arylation, alkylation, and amination of various substrates.

Towards Highly Efficient and Selective Catalysts

The development of catalysts based on this compound is an active area of research. By carefully selecting the metal center and modifying the ligand structure, it is possible to design catalysts with high efficiency and selectivity for specific chemical transformations. For example, picolinamide-based ligands have been used in copper-catalyzed cross-coupling reactions. rsc.org The electronic and steric properties of the this compound ligand could be leveraged to enhance the performance of such catalytic systems, potentially leading to milder reaction conditions and higher yields.

Exploration of Molecular Mechanisms in Biochemical Pathways (Research Focus)

The study of this compound and its derivatives is increasingly focused on understanding their interactions with biological systems at a molecular level. This research is critical for identifying potential therapeutic applications and for the rational design of new, more effective compounds. Current investigations are centered on elucidating its potential mechanisms of action in key biochemical pathways, particularly those related to antifungal activity and kinase signaling cascades.

Investigations into Antifungal Mechanisms at the Molecular Level (e.g., Sec14p Inhibition)

While direct studies on the specific molecular antifungal targets of this compound are emerging, the broader class of picolinamide fungicides provides a strong basis for targeted research. Picolinamide fungicides, such as the structurally related fenpicoxamid (B607437) and florylpicoxamid (B6595160), are known to inhibit the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain. acs.org This complex is vital for cellular respiration, and its inhibition leads to a depletion of ATP, causing cell death. These fungicides bind to the Qi-site of the complex, a mechanism shared with natural products like antimycin-A and UK-2A. acs.org

Future research on this compound will likely focus on confirming whether it shares this mechanism. Key research questions would involve:

Binding Affinity: Determining if this compound or its derivatives bind to the Qi-site of the cytochrome bc1 complex and with what affinity.

Structural Basis of Interaction: Using techniques like X-ray crystallography to understand the specific molecular interactions between the compound and the target protein.

Spectrum of Activity: Investigating its efficacy against a range of fungal pathogens, particularly those that have developed resistance to other classes of fungicides.

Another avenue of investigation is the potential inhibition of other fungal-specific proteins, such as the phosphatidylinositol/phosphatidylcholine transfer protein Sec14p. While research directly linking this compound to Sec14p is not yet established, this protein remains a validated and attractive target for novel antifungal agents due to its crucial role in membrane trafficking and signaling.

Research into Kinase Inhibition Mechanisms (e.g., FLT3, VEGFR-2)

The picolinamide scaffold is present in a number of compounds known to inhibit protein kinases, which are key regulators of cellular processes like proliferation, differentiation, and survival. rsc.orgbohrium.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, a significant area of research is the evaluation of this compound and its analogs as potential kinase inhibitors.

Two kinases of particular interest are FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

FLT3 Inhibition: Mutations in the FLT3 gene are found in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. nih.gov This has driven the development of numerous FLT3 inhibitors. nih.gov The urea (B33335) pharmacophore, which can be incorporated into picolinamide derivatives, is a known feature of some potent FLT3 inhibitors. bohrium.com Research in this area would involve screening this compound against both wild-type and mutated forms of FLT3 to determine its inhibitory potential. nih.govmdpi.com

VEGFR-2 Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are established anti-cancer agents. mdpi.com Pyridine derivatives are among the scaffolds used for VEGFR-2 inhibition. wikipedia.org Investigating whether this compound can inhibit VEGFR-2 signaling is a promising direction for exploring its potential anti-angiogenic and anti-cancer properties. nih.govnih.gov

The table below presents examples of kinase inhibitors, highlighting the diversity of scaffolds that can achieve inhibition of these important targets.

| Inhibitor | Target Kinase(s) | Scaffold Class |

| Sorafenib | VEGFR-2, PDGFRβ, RAF, FLT3, KIT | Phenylurea |

| Sunitinib | VEGFRs, PDGFRβ, KIT, FLT3 | Indolinone |

| Quizartinib | FLT3 | Thienopyrimidine |

| Gilteritinib | FLT3, AXL | Pyrazinecarboxamide |

| Lenvatinib | VEGFRs, FGFRs, PDGFRα, RET, KIT | Quinoline |

Emerging Methodologies and Interdisciplinary Research

The future development of this compound and its derivatives will be heavily influenced by advancements in chemical synthesis, screening, and computational chemistry. These emerging methodologies are set to accelerate the discovery of new applications and optimize the production of these complex molecules.

High-Throughput Synthesis and Screening for Picolinamide Libraries

To efficiently explore the structure-activity relationships of picolinamide-based compounds, researchers are turning to high-throughput synthesis (HTS) and screening. nih.gov These methods allow for the rapid creation of large, diverse collections of molecules, known as chemical libraries. rsc.orgresearchgate.net By systematically varying the substituents on the picolinamide core, scientists can quickly identify derivatives of this compound with improved potency, selectivity, or novel biological activities.

Key HTS techniques applicable to generating picolinamide libraries include:

Parallel Synthesis: Running multiple distinct reactions simultaneously in multi-well plates to generate a library of related compounds.

Click Chemistry: Employing highly robust and efficient reactions, such as copper-catalyzed azide-alkyne cycloaddition, to quickly link molecular building blocks. rsc.orgnih.gov This modular approach is ideal for creating diverse libraries from a set of starting materials. nih.gov

Once synthesized, these libraries can be rapidly screened against a wide array of biological targets, such as kinases, fungal proteins, or whole cells, to identify promising lead compounds for further development. stanford.edu

| Synthesis Technique | Description | Application to Picolinamides |

| Parallel Synthesis | Multiple reactions are carried out in parallel in an array format (e.g., 96-well plate), allowing for the rapid synthesis of many individual compounds. | Synthesis of a library where different amines are coupled with the 3-bromo-5-chloropicolinic acid core. |

| Solution-Phase Synthesis | Library synthesis is performed in solution, often using automated synthesizers to manage the addition of reagents and purification steps. researchgate.net | Generation of paclitaxel (B517696) C7 ester libraries has been demonstrated, a method adaptable to picolinamides. researchgate.net |

| Click Chemistry | A set of powerful, reliable, and selective reactions for the rapid synthesis of diverse compounds by joining small modular units. nih.gov | Introduction of diverse functional groups to the picolinamide scaffold by linking azide- or alkyne-modified precursors. |

Integration of Artificial Intelligence in Retrosynthesis and Reaction Prediction

For a molecule like this compound, AI can:

Predict Novel Routes: Suggest synthetic disconnections and pathways that a human chemist might overlook. chemcopilot.com

Optimize Reaction Conditions: Predict the optimal reagents, catalysts, and conditions to maximize yield and minimize byproducts.

Handle Complex Substitutions: Accurately predict the outcome of reactions on complex scaffolds, such as the regioselective halogenation of a pyridine ring. digitellinc.com AI models have been specifically developed to predict site selectivity in aromatic halogenation with high accuracy. digitellinc.com

| AI Platform/Tool | Core Technology | Key Function |

| Synthia™ (formerly Chematica) | Rule-based expert system | Proposes synthetic pathways for complex molecules, considering cost and availability of starting materials. |

| IBM RXN for Chemistry | Transformer-based neural network | Predicts chemical reactions and assists in retrosynthesis planning. |

| ChemCopilot | Machine learning models | Integrates retrosynthesis planning with reaction condition prediction. |

| Neuralsym | Neural networks | One of the first AI methods to apply neural networks to retrosynthesis, using a template-based approach. arxiv.org |

Sustainable Synthesis and Green Chemistry Innovations

There is a growing emphasis on developing chemical manufacturing processes that are environmentally friendly and sustainable. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of the picolinamide fungicide florylpicoxamid is a case in point, where the molecule was strategically designed for maximum biological activity followed by rapid environmental degradation. acs.org

Applying these principles to the synthesis of this compound could involve several innovations:

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve atom economy.

Safer Solvents: Using water or other environmentally benign solvents in place of traditional volatile organic compounds.

Flow Chemistry: Employing continuous flow reactors, which can offer better control over reaction parameters, improve safety, and allow for more efficient synthesis compared to traditional batch processing.

Designing for Degradability: Modifying the chemical structure to ensure the final product breaks down into harmless substances in the environment after its intended use.

By integrating green chemistry principles, the production of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-chloropicolinamide, and how do reaction conditions influence yield?

- Methodology : A common approach involves halogenation of picolinamide derivatives. For example, bromination of 5-chloropicolinamide using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–6°C) to prevent over-substitution .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products like di-brominated analogs. Purity (>95%) is achievable through recrystallization in ethanol/water mixtures .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Techniques :

- GC/HPLC : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm for purity assessment (>98% by GC) .

- NMR : Confirm structure via H and C NMR, focusing on characteristic peaks for bromine (δ 7.2–7.8 ppm for aromatic protons) and chlorine substituents .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Experimental Design : Test Suzuki-Miyaura coupling using arylboronic acids (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid ) under Pd catalysis.

- Data Analysis : Compare reaction rates and yields with/without electron-withdrawing groups (e.g., -CF₃) to assess electronic effects. Steric hindrance from the chloro substituent may reduce coupling efficiency at the 5-position .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : If H NMR shows unexpected splitting patterns, consider:

- Tautomerism : Amide protons may exhibit dynamic exchange in DMSO-d₆. Use variable-temperature NMR to confirm.

- By-Product Identification : LC-MS can detect halogen exchange by-products (e.g., 3-Chloro-5-bromopicolinamide) arising from harsh reaction conditions .

Methodological Notes

- Contradiction Handling : Discrepancies in reported melting points (e.g., 78–80°C vs. 70–72°C for bromo-chloro pyridines ) may arise from polymorphic forms. Use DSC to validate thermal profiles.

- Safety Protocols : Store this compound at 0–6°C to prevent decomposition, as recommended for similar halogenated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。